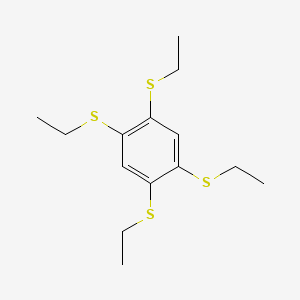

1,2,4,5-Tetrakis(ethylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4115-58-6 |

|---|---|

Molecular Formula |

C14H22S4 |

Molecular Weight |

318.6 g/mol |

IUPAC Name |

1,2,4,5-tetrakis(ethylsulfanyl)benzene |

InChI |

InChI=1S/C14H22S4/c1-5-15-11-9-13(17-7-3)14(18-8-4)10-12(11)16-6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

FPXYRVWGZXSEJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=C(C=C1SCC)SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of 1,2,4,5-tetrachlorobenzene with sodium ethanethiolate (NaSEt) in a polar aprotic solvent. This SAr mechanism proceeds via the displacement of chlorine atoms by ethylsulfanyl groups, facilitated by the electron-withdrawing effect of adjacent substituents.

Detailed Procedure

-

Reagents :

-

Conditions :

-

Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere.

-

Gradual addition of NaSEt to avoid side reactions.

-

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Filter precipitated NaCl byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol/water (3:1 v/v) to yield white crystals.

-

-

Yield and Purity :

Mechanistic Insights

The reaction follows a stepwise SAr pathway:

-

Deprotonation of ethanethiol to generate the nucleophile (SEt).

-

Attack on the electron-deficient aromatic ring at positions activated by chlorine substituents.

-

Sequential substitution of all four chlorides, with para and ortho positions favored due to steric and electronic factors.

Electrochemical Synthesis Using Sodium 2-Mercaptoethylsulfonate (MESNa)

Adaptation for Ethylsulfanyl Derivatives

While the primary literature describes the synthesis of sulfonate derivatives, the methodology can be adapted for ethylsulfanyl groups by substituting MESNa with ethanethiol .

Modified Procedure

-

Reagents :

-

Conditions :

-

Electrochemical cell with platinum electrodes.

-

Constant potential of +1.2 V vs. Ag/AgCl.

-

Stirring at 25°C for 6 hours.

-

-

Workup :

-

Neutralize with aqueous NaHCO.

-

Extract with dichloromethane.

-

Dry over MgSO and evaporate solvent.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

-

-

Yield and Challenges :

-

Yield : 75–80% (estimated for adapted method).

-

Side Products : Disulfide formation due to oxidation of thiols, mitigated by strict anaerobic conditions.

-

Comparative Analysis of Methods

Key Considerations:

-

Solvent Choice : Polar solvents (ethanol/water) enhance nucleophilicity of SEt but may slow reaction kinetics compared to DMF or DMSO.

-

Steric Effects : Bulky ethyl groups may hinder substitution at the 1,2,4,5-positions, necessitating elevated temperatures.

-

Purification : Recrystallization effectively removes unreacted tetrachlorobenzene and inorganic salts.

Optimization Strategies

Temperature and Stoichiometry

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophile accessibility in biphasic systems.

-

Acid Scavengers : MgO or CaCO prevents HCl accumulation, minimizing side reactions.

Characterization and Validation

Spectroscopic Data

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,2,4,5-Tetrakis(ethylsulfanyl)benzene, and how can reaction efficiency be maximized?

Answer:

The synthesis typically involves nucleophilic substitution reactions using 1,2,4,5-tetrakis(bromomethyl)benzene as a precursor, reacting with ethyl thiol (-SH) groups under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and solubility .

- Base selection : Strong bases like K₂CO₃ or NaH deprotonate thiols to accelerate substitution .

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns via methylene (-CH₂-) protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Ethylsulfanyl groups show distinct splitting due to coupling with sulfur .

- FT-IR : C-S stretching vibrations (~600–700 cm⁻¹) and absence of C-Br peaks (~500 cm⁻¹) validate successful substitution .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular weight .

- Elemental analysis : Validates stoichiometry of C, H, and S .

Advanced: How do electronic and steric effects of ethylsulfanyl substituents influence catalytic activity in cross-coupling reactions?

Answer:

Ethylsulfanyl groups act as electron-donating moieties, enhancing the electron density of the benzene ring. This facilitates oxidative addition with transition metals (e.g., Pd) in cross-coupling reactions. Key factors:

- Steric hindrance : Bulky ethyl groups may reduce catalytic turnover by blocking active sites. Comparative studies with smaller substituents (e.g., methyl) are recommended .

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hybrid functionals like B3LYP (including exact exchange terms) improve accuracy for sulfur-containing systems .

- Experimental validation : Test catalytic efficiency in direct arylation of heteroaromatics (e.g., thiophenes), monitoring yields and turnover numbers (TONs) .

Advanced: How can contradictions in reported catalytic efficiencies of sulfur-functionalized aromatics be resolved?

Answer:

Discrepancies often arise from differences in:

- Purity : Trace halide impurities (e.g., unreacted Br) can poison catalysts. Use elemental analysis or XPS to verify purity .

- Reaction conditions : Standardize solvent, temperature, and catalyst loading. For example, DMF vs. toluene may alter reaction pathways .

- Computational validation : Compare experimental TONs with DFT-predicted activation energies to identify outliers .

- Crystallography : Analyze crystal packing (e.g., C–H···S interactions) to assess steric/electronic effects .

Advanced: What role can this compound play in designing functional materials like COFs or conductive polymers?

Answer:

- COF building blocks : Ethylsulfanyl groups enable dynamic covalent chemistry (e.g., thiol-exchange reactions). Condensation with aldehydes (e.g., 2,5-diaminobenzenedithiol) can yield porous frameworks with high surface areas (>200 m²/g) .

- Electrochemical performance : Sulfur-rich frameworks enhance capacitance (e.g., 118 mF/cm²) and cycling stability (>95% retention after 1,000 cycles) due to redox-active thiol groups .

- Radical stabilization : Ethylsulfanyl substituents stabilize charge-separated states in conductive polymers, as shown by EPR spectroscopy .

Advanced: How do intermolecular interactions in this compound crystals compare to bromomethyl analogues?

Answer:

- C–H···S hydrogen bonds : Ethylsulfanyl groups act as both donors and acceptors, creating layered structures. In bromomethyl analogues, C–H···Br and Br···Br interactions dominate .

- Packing efficiency : Ethylsulfanyl derivatives exhibit lower density due to bulky substituents, confirmed by X-ray crystallography .

- Thermal stability : TGA shows decomposition temperatures >250°C, comparable to bromomethyl derivatives, but with distinct degradation pathways (e.g., S–C bond cleavage) .

Methodological: What experimental and computational approaches best predict the solubility and stability of this compound in different solvents?

Answer:

- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to match solvents like THF or chloroform .

- MD simulations : Model solvation shells and Gibbs free energy of dissolution using force fields (e.g., OPLS-AA) .

- Accelerated stability testing : Expose the compound to UV light, humidity, and oxygen, monitoring degradation via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.